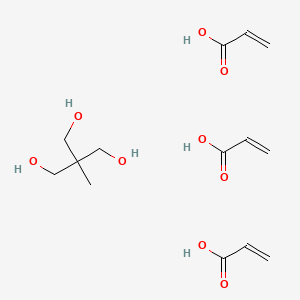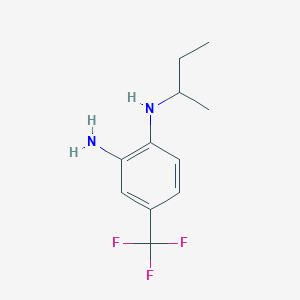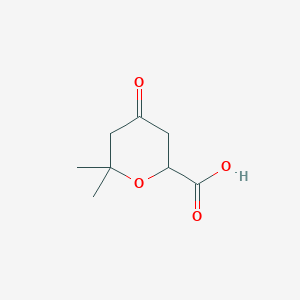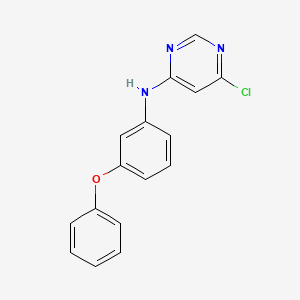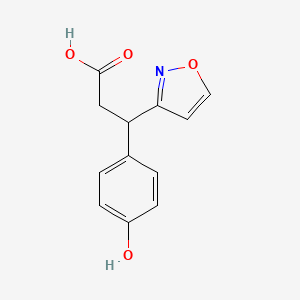
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is an organic compound that features both a hydroxyphenyl group and an oxazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the hydroxyphenyl group to the oxazole ring.
Formation of the propanoic acid moiety: This can be done through various methods, including the oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydroxy group can be substituted with various electrophiles to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced oxazole derivatives.
Substitution: Ethers, esters, or other substituted derivatives.
科学研究应用
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of polymers or other materials.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with hydroxyphenyl and oxazole groups can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
- 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) acetic acid
- 3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl) butanoic acid
Uniqueness
3-(4-Hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.
属性
分子式 |
C12H11NO4 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC 名称 |
3-(4-hydroxyphenyl)-3-(1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H11NO4/c14-9-3-1-8(2-4-9)10(7-12(15)16)11-5-6-17-13-11/h1-6,10,14H,7H2,(H,15,16) |
InChI 键 |
FZUVZGGFYZAFPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CC(=O)O)C2=NOC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8516004.png)

![8-[(2,2-Diethoxyethyl)sulfanyl]-10-oxodec-8-enenitrile](/img/structure/B8516022.png)


![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-phenylpiperazine](/img/structure/B8516055.png)
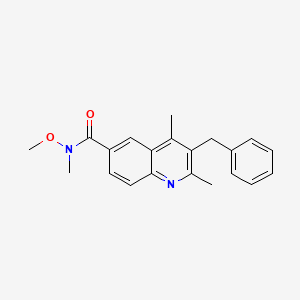
![methyl 3-bromo-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B8516067.png)
